molecular formula C14H11NO4 B041767 Benzyl 4-nitrobenzoate CAS No. 14786-27-7

Benzyl 4-nitrobenzoate

Cat. No.: B041767
CAS No.: 14786-27-7
M. Wt: 257.24 g/mol
InChI Key: XCQFGJYVKKCUFX-UHFFFAOYSA-N
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Properties

IUPAC Name

benzyl 4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c16-14(19-10-11-4-2-1-3-5-11)12-6-8-13(9-7-12)15(17)18/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCQFGJYVKKCUFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40163820
Record name Benzyl 4-nitrobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14786-27-7
Record name Phenylmethyl 4-nitrobenzoate
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Record name Benzyl 4-nitrobenzoate
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Record name Benzyl 4-nitrobenzoate
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Record name Benzyl 4-nitrobenzoate
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Record name Benzyl 4-nitrobenzoate
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Synthesis routes and methods I

Procedure details

15.01 g (89.9 mmol) 4-nitrobenzoic acid are suspended in 500 mL MeCN and then combined with 15.03 g (108.7 mmol, 1.2 eq) potassium carbonate. 15.4 g (90.4 mmol, 1.01 eq) benzylbromide are added dropwise with stirring and the reaction mixture is heated for 5 h with stirring at 60° C. It is combined with 750 mL distilled water, extracted 4 times with 250 mL of EE and after the organic phases have been combined dried on sodium sulphate. After all the volatile constituents have been eliminated in vacuo the crude product is suspended twice in succession in toluene and evaporated down in vacuo. 20.6 g (80.1 mmol) benzyl 4-nitrobenzoate are obtained, which is used in the next step without any further purification.
Quantity
15.01 g
Type
reactant
Reaction Step One
Quantity
15.03 g
Type
reactant
Reaction Step Two
Quantity
15.4 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

The reaction is illustrated in FIG. 9. In air, a 1-dram vial equipped with a stir-bar was charged with phosphine oxide 1 (9.7 mg, 10 mol %), 4-nitrobenzoic acid (51.7 μL, 0.5 mmol), and diisopropyl azodicarboxylate (DIAD, 147.5 μL, 0.75 mmol). The vial was then sealed with a septum, and purged with argon. Distilled Toluene (1.5 mL) was added. Reaction was allowed to stir. Phenylsilane (67.8 μL, 0.55 mmol), and benzyl alcohol (51.7 μL, 0.5 mmol) was added. The septum was replaced with a PTFE-lined screw cap under an inert atmosphere, and the reaction was heated at 80° C. for 24 hours. The crude reaction mixture was filtered through a plug of celite, concentrated in vacuo, and purified via flash chromatography yielding the title compound 63%, 81.0 mg. To the best of our knowledge this is the first example of a Mitsunobu reaction catalytic in phosphine.
Name
phosphine oxide
Quantity
9.7 mg
Type
reactant
Reaction Step One
Quantity
51.7 μL
Type
reactant
Reaction Step One
Quantity
147.5 μL
Type
reactant
Reaction Step One
Quantity
67.8 μL
Type
reactant
Reaction Step Two
Quantity
51.7 μL
Type
reactant
Reaction Step Two
[Compound]
Name
PTFE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
63%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural features of benzyl 4-nitrobenzoate and how do they influence its crystal structure?

A1: this compound (C14H11NO4) forms chains linked by two distinct C-H...O hydrogen bonds. [] These bonds create two types of R(2)2 (10) rings within the chains. While the provided research doesn't delve into the exact impact on the crystal structure, it highlights the role of hydrogen bonding in organizing the molecules within the crystal lattice. Further research could explore if these interactions contribute to specific material properties.

Q2: Has the "fully catalytic Mitsunobu reaction" truly been achieved with this compound?

A2: Research suggests that the "fully catalytic Mitsunobu reaction" utilizing this compound might not be a true Mitsunobu reaction. [] While this compound is produced under "fully catalytic" conditions with catalytic phosphine and azo reagents, the reaction proceeds similarly even without the hydrazine catalyst. Furthermore, attempts to apply this "fully catalytic" method to the esterification of (-)-ethyl lactate with 4-nitrobenzoic acid resulted in low yields and predominant retention of configuration, suggesting limitations in the system's catalytic efficiency and stereoselectivity.

Q3: How does the structure of benzyl 4-chloro-3-nitrobenzoate compare to that of this compound, and what impact does this difference have on their respective crystal structures?

A3: While both compounds exhibit C-H...O hydrogen bonding, they differ in the arrangement of these bonds and their resulting crystal structures. [] Benzyl 4-chloro-3-nitrobenzoate (C14H10ClNO4) forms a more complex three-dimensional framework. Three independent C-H...O hydrogen bonds link the molecules into chains of edge-fused R(4)4 (26) and R(4)4 (34) rings. These chains then connect through aromatic pi-pi stacking interactions to create a three-dimensional network. This is distinct from the simpler chain structure observed in this compound, highlighting how subtle structural modifications can lead to significant differences in crystal packing and potentially influence material properties.

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